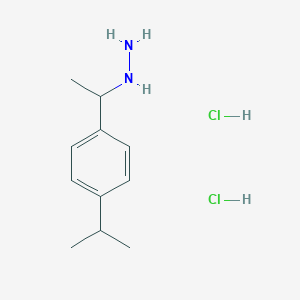

(1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride

Descripción

(1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride is a hydrazine derivative featuring a para-isopropylphenyl ethyl group attached to a hydrazine backbone, stabilized as a dihydrochloride salt. Its molecular formula is C₁₁H₁₈Cl₂N₂, with a molecular weight of 243.6 g/mol (calculated). The compound is primarily utilized as a versatile intermediate in organic synthesis and pharmaceutical research due to its reactive hydrazine moiety and steric/electronic modulation by the isopropyl and ethyl substituents .

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-(4-propan-2-ylphenyl)ethylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2.2ClH/c1-8(2)10-4-6-11(7-5-10)9(3)13-12;;/h4-9,13H,12H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETUPIZTLLYEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride involves the reaction of 4-isopropylphenylhydrazine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in the desired form .

Análisis De Reacciones Químicas

Types of Reactions: (1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: It can be reduced to form hydrazones or other reduced forms.

Substitution: The compound can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve the use of halogenated compounds and a suitable base.

Major Products Formed:

Oxidation: Formation of azides or nitroso compounds.

Reduction: Formation of hydrazones or amines.

Substitution: Formation of substituted hydrazines with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride is used as a reagent in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: This compound is utilized in biological research for the study of enzyme inhibition and protein modification. It is also used in the development of biochemical assays .

Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use in drug development .

Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mecanismo De Acción

The mechanism of action of (1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Key Comparisons

Pharmacological and Industrial Utility

- Phenelzine Dihydrochloride : Unlike the target compound, Phenelzine’s unsubstituted phenethyl group enables potent MAO inhibition, underscoring how substituent position (para vs. ortho/meta) and simplicity influence biological activity .

- Antibacterial Precursors : The unsubstituted hydrazine in (4-Isopropylphenyl)hydrazine hydrochloride is critical for inhibiting bacterial cell wall synthesis, while bulkier analogs like the target compound may lack specificity for such targets .

Actividad Biológica

(1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride, a hydrazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H18Cl2N2

- Molecular Weight : 267.19 g/mol

This compound features a hydrazine functional group, which is often associated with various pharmacological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that hydrazine derivatives exhibit significant antimicrobial effects. A study evaluating various hydrazine compounds found that this compound demonstrated notable inhibition against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.3 | Caspase-3 activation |

| HeLa | 18.7 | Caspase-9 activation |

These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, the compound has shown promise in reducing inflammation. Studies utilizing animal models have demonstrated that treatment with this compound significantly decreases levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells.

- Membrane Disruption : The hydrophobic isopropyl group enhances membrane permeability, allowing for better cellular uptake.

Case Studies

Several case studies highlight the potential applications of this compound:

- In Vitro Study on Cancer Cells : A study demonstrated that this compound effectively reduced cell viability in MCF-7 cells by inducing apoptosis through ROS generation.

- Animal Model for Inflammation : In a rat model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and histological signs of inflammation compared to control groups.

Q & A

Q. What are the optimized synthetic routes for (1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves hydrazine derivatives reacting with substituted aromatic precursors. Key steps include:

- Hydrazine functionalization : Reacting hydrazine with 4-isopropylphenylethyl bromide under controlled pH (8–10) and temperature (60–80°C) to form the hydrazine intermediate .

- Salt formation : Treating the intermediate with hydrochloric acid to precipitate the dihydrochloride salt, optimizing stoichiometry (2:1 HCl ratio) and solvent (ethanol/water mixtures) for crystallization .

Yield improvements (≥80%) are achieved by using inert atmospheres (N₂), anhydrous solvents, and slow addition of reagents to minimize side reactions .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., isopropyl group δ 1.2–1.3 ppm, aromatic protons δ 7.1–7.4 ppm) and confirm stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H⁺] at m/z 257.1) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Peaks at 3200–3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N) confirm hydrazine and aromatic moieties .

Q. How does the hydrochloride form enhance the compound’s stability and solubility?

The dihydrochloride salt improves aqueous solubility (≥50 mg/mL in water at 25°C) by introducing ionic interactions. Stability studies under accelerated conditions (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials with desiccants .

Advanced Research Questions

Q. What mechanisms underlie the compound’s biological activity, and how can target interactions be validated?

- Mechanistic hypotheses : The hydrazine group may chelate metal ions in enzymes (e.g., monoamine oxidase), while the isopropylphenyl group enhances lipophilicity for membrane penetration .

- Validation methods :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified enzyme targets.

- Molecular docking : Simulate interactions with catalytic sites (e.g., using AutoDock Vina) .

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?

- Experimental design : Use isogenic cell panels (e.g., NCI-60) to assess cell-type specificity. For example, IC₅₀ values may vary due to differential expression of efflux transporters (e.g., P-gp) .

- Data normalization : Include positive controls (e.g., doxorubicin) and adjust for proliferation rates via ATP-based viability assays .

Q. What strategies enable in vivo pharmacokinetic profiling of this compound?

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.